molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0

1-(9H-carbazol-9-yl)ethanone

Cat. No.: B1360030
CAS No.: 574-39-0
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)ethanone is an organic compound with the chemical formula C₁₄H₁₁NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its colorless to yellow crystalline solid appearance and has a melting point of 77-79°C . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals .

Preparation Methods

1-(9H-carbazol-9-yl)ethanone can be synthesized through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically requires a solvent like tetrahydrofuran and a base such as sodium bis(trimethylsilyl)amide. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 65°C for 24 hours .

Chemical Reactions Analysis

1-(9H-carbazol-9-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1-(9H-Carbazol-9-yl)ethanone serves as an intermediate in the synthesis of various organic compounds, particularly in the development of carbazole derivatives . These derivatives are crucial in producing dyes , polymers , and materials used in optoelectronics . The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial agent and an anticancer drug . Research indicates that carbazole derivatives can exhibit a range of biological effects, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities.

Antimicrobial Properties

Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For example:

  • Case Study 1 : A study reported that certain carbazole derivatives displayed potent activity against antibiotic-resistant bacteria, indicating their potential use in developing new antimicrobial agents.

Anticancer Potential

Research has also focused on the compound's anticancer properties:

  • Case Study 2 : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value around 25 µM after 48 hours of treatment. This suggests its potential role in cancer therapy.

Medical Applications

In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as diabetes and cancer. The compound's ability to modulate biochemical pathways involved in disease processes makes it a candidate for further research into drug development.

Industrial Applications

The industrial applications of this compound primarily revolve around its use in the production of photosensitive dyes and materials for optoelectronic devices . Its photoinitiating properties make it suitable for radical photo-polymerization processes, enhancing its utility in coatings and adhesives.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryIntermediate for organic synthesisKey role in developing dyes and polymers
BiologyAntimicrobial and anticancer agentEffective against antibiotic-resistant bacteria
MedicinePotential therapeutic agentPromising results in inhibiting cancer cell growth
IndustryProduction of photosensitive materialsUtilized in optoelectronic devices

Comparison with Similar Compounds

1-(9H-carbazol-9-yl)ethanone is similar to other carbazole derivatives such as:

    9-acetylcarbazole: Shares similar structural features but differs in specific functional groups.

    Carbazole-9-carboxylic acid: An oxidized form of this compound.

    Carbazole-9-ethanol: A reduced form of this compound

What sets this compound apart is its unique combination of properties, including its solubility, stability, and reactivity, making it a versatile compound for various applications.

Biological Activity

1-(9H-Carbazol-9-yl)ethanone, a compound derived from carbazole, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₁NO and features a carbazole structure with an ethanone functional group. This unique combination contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive bacteria, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 15.62 to 125 μM .
  • Antitumor Activity : Research suggests that carbazole derivatives, including this compound, may inhibit topoisomerase I, an enzyme crucial for DNA replication. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells. Molecular docking studies have shown that certain derivatives exhibit binding affinities comparable to established anticancer drugs like Adriamycin.
  • Antioxidant Properties : The antioxidant potential of this compound has been investigated, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit topoisomerase I leads to disrupted DNA replication in cancer cells, promoting cell death.
  • Antimicrobial Mechanism : Its antibacterial effect is likely due to interference with protein synthesis pathways and disruption of nucleic acid production in bacteria .
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells, which is crucial for preventing various diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria (MIC 15.62–125 μM)
AntitumorInhibits topoisomerase I
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers

Applications in Medicine

Given its diverse biological activities, this compound shows promise in various medical applications:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation suggests potential use as an anticancer agent.
  • Anti-inflammatory Drugs : Further exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(9H-carbazol-9-yl)ethanone?

The primary synthesis involves Friedel-Crafts acylation of carbazole using acetylating agents. A common method employs carbazole and 4-fluoroacetophenone in dimethyl sulfoxide (DMSO) with K₂CO₃ as a base at 135°C overnight, yielding the product after recrystallization . Alternative routes include palladium-catalyzed coupling, such as reacting 4-bromoacetophenone with carbazole in xylene using Pd(OAc)₂ and tri-tert-butylphosphine, achieving moderate yields (~35–67%) .

Q. How is this compound characterized post-synthesis?

Structural confirmation relies on ¹H-NMR spectroscopy, with key peaks for the acetyl group (δ ~2.71 ppm) and aromatic protons (δ 7.32–8.28 ppm) . Crystallographic refinement using SHELX software (e.g., SHELXL) is critical for resolving molecular geometry, especially for derivatives with complex substituents .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include wearing gloves, eye protection, and working in a fume hood. Avoid inhalation of dust and ensure proper waste disposal .

Advanced Research Questions

Q. How can regioselective acylation of carbazole be optimized for higher yields?

Regioselectivity is influenced by reaction conditions and catalysts. For example, AlCl₃ in dichloromethane facilitates electrophilic substitution at the carbazole’s reactive positions. Sequential acylation with mesitylene-2-carboxylic acid chloride followed by benzoyl chloride under controlled temperatures (0–20°C) achieves selective multi-substitution, albeit with reduced yields (~21%) due to steric hindrance .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for derivatives?

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational barriers in solution). Using high-resolution crystallography (SHELXL) and temperature-dependent NMR studies can resolve such conflicts. For instance, SHELX refinement confirmed the planar geometry of acetylated carbazole derivatives, aligning with NMR coupling constants .

Q. How are computational methods integrated into the design of carbazole-based α-glucosidase inhibitors?

Derivatives like 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone are designed via click chemistry. Docking simulations (e.g., AutoDock Vina) predict binding to α-glucosidase’s active site, guiding synthesis. Experimental validation involves enzyme inhibition assays (IC₅₀ = 1.0 µM), outperforming acarbose controls .

Q. What challenges arise in scaling up multi-step syntheses of carbazole derivatives?

Key issues include low yields in coupling steps (e.g., Pd-catalyzed reactions) and purification complexities. Optimizing ligand systems (e.g., tri-tert-butylphosphine) and solvent choice (e.g., DMF vs. xylene) improves efficiency. For example, replacing K₂CO₃ with NaOH in ethanol during Williamson ether synthesis increased yields from 45% to 51% .

Q. Methodological Considerations

Q. How is SHELX software applied in refining carbazole derivative structures?

SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and validating hydrogen bonding networks. For example, it resolved torsional angles in 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone, confirming steric effects on planarity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Powder XRD and DSC (Differential Scanning Calorimetry) identify polymorphs. Variable-temperature ¹³C solid-state NMR further distinguishes conformational isomers, critical for optimizing material properties in OLED applications .

Properties

IUPAC Name

1-carbazol-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name 9-Acetylcarbazole
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Synthesis routes and methods I

Procedure details

Carbazole (100.24 g) was suspended in acetic anhydride (300 mL) with catalytic boron trifluoride etherate (0.65 mL) and the solution refluxed for 25 min. then cooled to 0° C. and the solid was then collected and recrystallized from hexane to give 82.65 g 9-acetyl-carbazole.
Quantity
100.24 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is obtained according to Tetrahedron (1980), 36, 3017-3019. The carbazole (10 g; 60 mmol) is suspended in 150 ml of acetic anhydride. 70% perchloric acid (0.5 ml) is added. After stirring for 30 minutes at ambient temperature, the mixture is poured into ice and the precipitate formed is filtered. After drying under vacuum, redissolving in dichloromethane and treatment with bone charcoal, the suspension is filtered on celite, the solvents are evaporated off and the product recrystallized from heptane. 12 g of brown crystals (yield of 90%) is obtained in this way. Melting point: 70-71° C. (literature: 72-74° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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